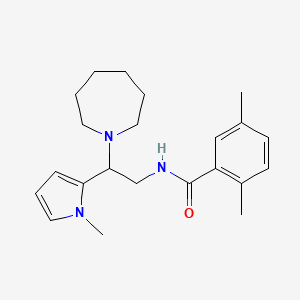

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide

Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a complex substituent comprising an azepane (7-membered saturated amine ring) and a methyl-substituted pyrrole moiety.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O/c1-17-10-11-18(2)19(15-17)22(26)23-16-21(20-9-8-12-24(20)3)25-13-6-4-5-7-14-25/h8-12,15,21H,4-7,13-14,16H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONRTLXYJXRVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the pyrrole ring, and finally the attachment of the dimethylbenzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a 3-methylbenzamide core with a hydroxy-dimethylethyl substituent.

- Key Properties: Directing Group: The N,O-bidentate group facilitates metal-catalyzed C–H bond functionalization . Synthesis: Synthesized via 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

- Azepane’s larger ring size may enhance steric hindrance compared to the smaller dimethylethyl group, affecting substrate coordination in catalysis.

B. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides ()

- Structure : Pyrrole-linked benzohydrazides with variable substituents.

- Key Properties :

- Comparison: The target compound’s pyrrole is 1-methyl-substituted (vs. 2,5-dimethyl in ), which may reduce steric bulk and modulate electronic interactions.

Functional Group Analysis

Research Implications and Limitations

- Synthesis : The target compound’s synthesis may require azepane and pyrrole precursors, with coupling strategies akin to those in and .

- Structural Insights : X-ray crystallography (using SHELX-based methods, as in ) would clarify conformational preferences .

- Gaps : Direct catalytic or biological data for the target compound are absent in provided evidence. Extrapolations from analogs suggest azepane’s bulkiness could hinder substrate binding compared to smaller directing groups (e.g., N,O-bidentate in ).

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by the presence of an azepane ring and a pyrrole moiety, suggests interactions with various biological targets, which may lead to therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The structural features include:

- Azepane Ring : A seven-membered nitrogen-containing ring that may influence receptor binding.

- Pyrrole Moiety : A five-membered ring contributing to the compound's electron-rich characteristics.

- Dimethylbenzamide Group : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Properties

Research suggests that compounds with similar structural features have shown promise as anticancer agents. The azepane and pyrrole components may enhance interactions with cancer-related enzymes and pathways, potentially inhibiting tumor growth.

2. Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth and could provide a basis for further studies in this area.

3. Enzyme Inhibition

Studies indicate that this compound may interact with various enzymes, including deubiquitylating enzymes implicated in cancer progression. This interaction could modulate cellular pathways and affect cell survival.

Case Study 1: GlyT1 Inhibition

A study on phenyl sulfonamides demonstrated that modifications to the azepane structure led to increased potency as GlyT1 inhibitors, suggesting that similar modifications in our compound could enhance its bioactivity against glycine transporters .

Case Study 2: Anticancer Activity

In a comparative analysis of compounds with azepane and pyrrole structures, it was found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives of similar compounds showed IC50 values in the low micromolar range against breast cancer cells .

Interaction Studies

Molecular docking studies have indicated potential binding affinities of this compound with several biological targets, including:

- Receptors : Potential interaction with neurotransmitter receptors due to its structural similarity to known ligands.

- Enzymes : Inhibition potential against specific enzymes involved in metabolic pathways.

Comparative Analysis

The following table summarizes compounds structurally similar to this compound and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1,N2-Bis(2,5-dimethylpyrrol)oxalamide | Contains pyrrole rings | Potential anticancer activity |

| N-[2-(azepan-1-yl)-2oxoethyl]-N-(3,5-dimethylphenyl) | Azepane and aromatic ring | Investigated for anticancer properties |

| N,N’-Bis(2,5-dimethylpyrrolidinyl)ethanediamide | Pyrrolidine core | Exhibits different reactivity |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide?

The synthesis of this compound typically involves multi-step reactions:

- Azepane ring formation : Cyclization of amine precursors with carbonyl compounds under reflux conditions (e.g., acetonitrile/water solvent systems) .

- Pyrrole functionalization : Alkylation or condensation reactions to introduce the 1-methyl-1H-pyrrol-2-yl group, often requiring catalysts like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) .

- Carboxamide coupling : Reaction of the intermediate amine with 2,5-dimethylbenzoyl chloride or activated esters, followed by purification via crystallization (methanol/water) or column chromatography .

Key considerations : Optimize reaction temperatures (60–80°C) and solvent polarity to enhance yields (typically 60–75%) .

Basic: How can structural confirmation be achieved for this compound?

A combination of spectroscopic and crystallographic techniques is critical:

- 1H/13C NMR : Assign peaks for the azepane ring (δ 1.4–2.8 ppm for CH₂ groups), pyrrole protons (δ 6.1–6.7 ppm), and aromatic benzamide signals (δ 7.2–8.0 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal refinement to resolve bond angles and torsional strain in the azepane-pyrrole-ethyl backbone .

Advanced: What computational strategies predict the compound’s biological target interactions?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase for neurological targets). Prioritize the pyrrole and benzamide moieties as key pharmacophores .

- QSAR modeling : Use descriptors like logP (lipophilicity) and polar surface area to correlate structural features (e.g., azepane ring size) with activity against inflammatory targets .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to validate docking poses .

Advanced: How can contradictions in reported biological activities be resolved?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Experimental design : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. SH-SY5Y) .

- Structural analogs : Analyze SAR using derivatives (e.g., replacing 2,5-dimethylbenzamide with 3,4-dinitrobenzamide) to isolate functional group contributions .

- Data normalization : Standardize IC₅₀ values against positive controls (e.g., donepezil for acetylcholinesterase inhibition) .

Basic: What purification techniques ensure high-purity yields?

- Crystallization : Use methanol/water (4:1) for final-step purification, achieving >95% purity .

- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) to separate diastereomers .

- HPLC : Apply C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

- Hydrolysis studies : Monitor degradation at pH 7.4 (PBS buffer, 37°C) via LC-MS. The azepane ring’s conformational rigidity reduces susceptibility to hydrolysis compared to linear amines .

- Oxidative stability : Use ESR spectroscopy to detect radical formation under H₂O₂ exposure. The 2,5-dimethylbenzamide group shows radical scavenging activity (EC₅₀ ~50 μM) .

Basic: What analytical methods quantify the compound in biological matrices?

- LC-MS/MS : Use MRM transitions (e.g., m/z 410 → 245 for quantification) with a limit of detection (LOD) of 0.1 ng/mL .

- UV-Vis spectroscopy : Measure absorbance at λ = 280 nm (benzamide π→π* transitions) in plasma samples after protein precipitation .

Advanced: How does the azepane ring influence pharmacokinetic properties?

- LogP calculations : The azepane ring increases lipophilicity (cLogP ~3.2), enhancing blood-brain barrier permeability (Papp > 5 × 10⁻⁶ cm/s in MDCK assays) .

- Metabolic profiling : Incubate with liver microsomes to identify CYP3A4-mediated N-dealkylation as the primary metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.